Avermectin A1a monosaccharide
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Overview
Description
Avermectin A1a monosaccharide is a glycoside.
Scientific Research Applications
Biosynthesis Studies
Avermectin A1a monosaccharide has been studied for its role in the biosynthesis of avermectins. Chen and Inamine (1989) investigated the biosynthetic relationships of various avermectins, including A1a, and their monosaccharides, contributing to understanding the avermectin biosynthetic pathway (Chen & Inamine, 1989).
Gene Cluster Exploration
In the field of genetic research, Deng et al. (2017) explored the heterologous expression of the Avermectins biosynthetic gene cluster, including A1a. This study provides insights into the potential for creating novel Avermectin derivatives through gene manipulation (Deng et al., 2017).
Biosynthetic Pathway Elucidation
Tang et al. (2020) focused on the biosynthesis of TDP-β-l-oleandrose in Avermectin, elucidating key enzymatic roles in the pathway. This research adds to the understanding of how Avermectin A1a monosaccharide is involved in the broader biosynthetic process (Tang et al., 2020).
Molecular Characterization
Further molecular characterization of the avermectin biosynthesis was conducted by Zhang et al. (2006). They characterized AveBI glycosyltransferase, which plays a role in the biosynthesis of avermectin and its derivatives, including A1a monosaccharide (Zhang et al., 2006).
Structural Studies
Brady et al. (2014) developed a stereodivergent approach to synthesize the spiroketal fragment of avermectins, including A1a, highlighting the structural complexity and synthesis challenges of these compounds (Brady et al., 2014).
Regulatory Gene Research
Kitani et al. (2009) explored the regulation of avermectin biosynthesis through the study of the aveR gene, demonstrating its crucial role in the production of avermectins including A1a (Kitani et al., 2009).
properties
Product Name |
Avermectin A1a monosaccharide |
---|---|
Molecular Formula |
C42H62O11 |
Molecular Weight |
742.9 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C42H62O11/c1-10-23(2)37-26(5)16-17-41(53-37)21-31-19-30(52-41)15-14-25(4)36(51-34-20-33(46-8)35(43)28(7)49-34)24(3)12-11-13-29-22-48-39-38(47-9)27(6)18-32(40(44)50-31)42(29,39)45/h11-14,16-18,23-24,26,28,30-39,43,45H,10,15,19-22H2,1-9H3/b12-11+,25-14+,29-13+/t23?,24-,26-,28-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39+,41+,42+/m0/s1 |
InChI Key |
UFXJUDTUTIFNOY-DXLDPMLMSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5OC)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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